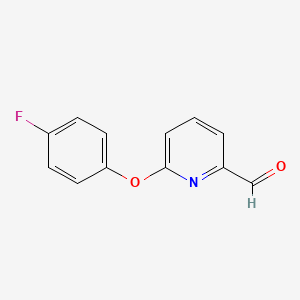
4,5-Dichloro-2-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions, along with a methyl group at the 2 position, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,5-dichlorobenzonitrile with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . This method leverages microwave irradiation to accelerate the reaction, resulting in higher yields and reduced energy consumption.
化学反应分析
Types of Reactions: 4,5-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazoline derivatives, respectively.
科学研究应用
作用机制
The mechanism of action of 4,5-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial activity .
相似化合物的比较
- 4,6-Dichloro-2-methylquinazoline
- 2,4-Dichloro-6-methylquinazoline
- 4,5-Dichloro-2-ethylquinazoline
Comparison: 4,5-Dichloro-2-methylquinazoline is unique due to the specific positioning of chlorine atoms and the methyl group, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antibacterial or anticancer properties due to these structural differences .
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
4,5-dichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
InChI 键 |
NFGMJPHDSDHVCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
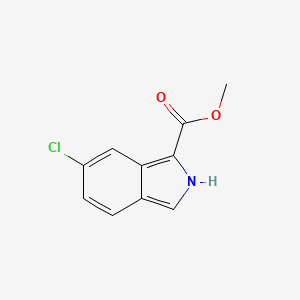
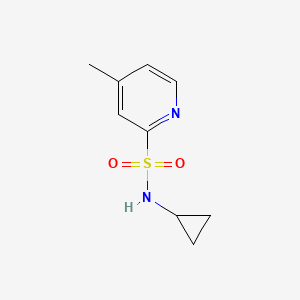

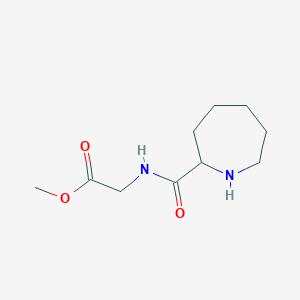
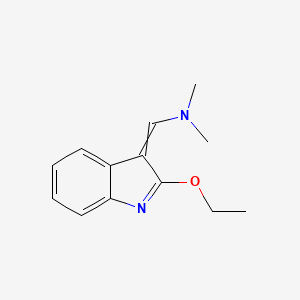
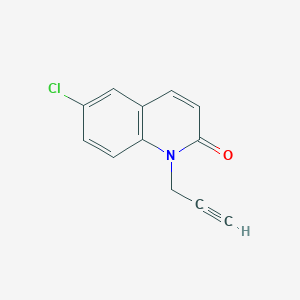

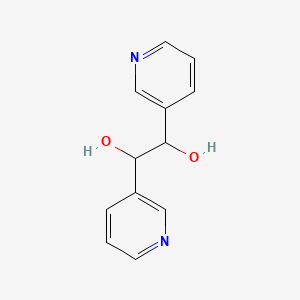
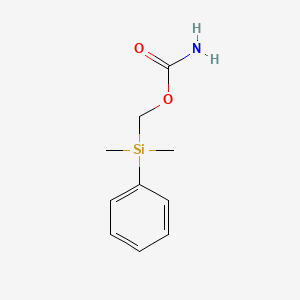

![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
